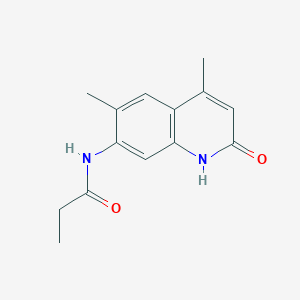

N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide is a compound belonging to the quinoline derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. The focus on this specific compound stems from its potential utility in various chemical and pharmacological research areas, emphasizing its synthesis, structural characterization, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of N,N-dimethylformamide (DMF) as a carbon synthon, contributing methyl, acyl, and amino groups to facilitate the construction of complex heterocycles including pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones through metal-free processes involving elemental iodine (Li, Ren, Ding, Wang, & Ma, 2021).

Molecular Structure Analysis

The structural elucidation of N-(4,6-dimethyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide derivatives often employs techniques like single-crystal X-ray diffraction. This method has been instrumental in determining the molecular configurations and conformations of closely related quinoline compounds, revealing insights into their geometric parameters and intermolecular interactions (Da, 2002).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their functional diversity and applicability in synthetic chemistry. The formation of these compounds can be achieved through chemoselective Michael reactions, facilitating the synthesis of compounds with potential anticancer activities (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019). Additionally, the utility of certain quinoline derivatives in the synthesis of novel compounds with anticancer and radioprotective properties has been documented, showcasing the versatility of these reactions (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-13(17)15-11-7-12-10(5-9(11)3)8(2)6-14(18)16-12/h5-7H,4H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOJVBYBILOEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323255 |

Source

|

| Record name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

CAS RN |

370584-07-9 |

Source

|

| Record name | N-(4,6-dimethyl-2-oxo-1H-quinolin-7-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)